1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)-
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Overview
Description
1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- is a compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- involves several synthetic routes. Industrial production methods often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester: Known for its use as an insect repellent.
1-(2-Hydroxyethyl)piperidine: Used as a biochemical reagent in life sciences.
Compared to these compounds, 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- is unique due to its specific ester group, which can influence its reactivity and applications in different fields.
Properties
CAS No. |
652144-69-9 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(13)11-7-4-3-5-9(11)6-8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
SEKRRKCEGKJUHF-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)N1CCCC[C@H]1CCO |
Canonical SMILES |
CCOC(=O)N1CCCCC1CCO |
Origin of Product |
United States |
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